molecular formula C17H11N3O4 B2727298 chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone CAS No. 866051-34-5

chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone

Cat. No.: B2727298
CAS No.: 866051-34-5
M. Wt: 321.292
InChI Key: OPHZTZQXYJCTKK-UHFFFAOYSA-N
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Description

Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone is a heterocyclic compound that features a fused chromene and pyrazole ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the nitrophenyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-acetyl-4-hydroxycoumarin with aryl or heteroaryl aldehydes in the presence of a base such as piperidine in chloroform . This reaction forms the chromene ring system, which is then further reacted with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival . The nitrophenyl group enhances the compound’s ability to interact with various biological targets, increasing its potency and specificity .

Properties

IUPAC Name

4H-chromeno[4,3-c]pyrazol-2-yl-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-17(11-5-7-13(8-6-11)20(22)23)19-9-12-10-24-15-4-2-1-3-14(15)16(12)18-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHZTZQXYJCTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN(N=C2C3=CC=CC=C3O1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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